molecular formula C14H15FN2O B2697227 N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide CAS No. 713078-43-4

N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide

Cat. No.: B2697227
CAS No.: 713078-43-4
M. Wt: 246.285
InChI Key: RHEAKIAWTJNUJM-UHFFFAOYSA-N
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Description

N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 2-cyano-3-fluorophenyl substituent.

Properties

IUPAC Name

N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-12-7-4-8-13(11(12)9-16)17-14(18)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEAKIAWTJNUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Effects

The cyclohexanecarboxamide backbone is shared across multiple analogs (Table 1). Key differences arise from aryl substituents:

Compound Substituents on Phenyl Ring Key Features Reference
N-(2-cyano-3-fluorophenyl) derivative 2-cyano, 3-fluoro Strong electron-withdrawing groups; potential for intramolecular interactions N/A
H2L1–H2L9 (thiourea derivatives) Varied (e.g., Cl, CH₃, OCH₃, etc.) Thiourea (-NH-CS-NH-) group; intramolecular H-bonding in H2L9
N-(3-Chlorophenyl)cyclohexanecarboxamide 3-chloro Moderate electron-withdrawing effect; lower polarity than cyano/fluoro
N-(3-Acetylphenyl) derivative 3-acetyl Electron-withdrawing acetyl group; potential metabolic reactivity
  • Electronic Effects: The 2-cyano-3-fluoro substituents in the target compound create a highly electron-deficient aromatic ring, enhancing acidity of adjacent protons and influencing reactivity in metal coordination or hydrogen bonding. Thiourea derivatives (e.g., H2L1–H2L9) feature a thiourea group, enabling dual hard/soft donor sites (O, N, S) for metal chelation .
  • Conformational Stability : X-ray data for H2L9 show a chair conformation of the cyclohexane ring and a pseudo-six-membered ring via N-H···O hydrogen bonding . The target compound may adopt similar conformations, but its smaller substituents (vs. naphthalenyl in H2L9) could reduce steric hindrance.

Physicochemical Properties

Solubility and Stability

  • Solubility: The cyano group’s polarity likely increases solubility in polar solvents (e.g., ethanol, acetone) compared to nonpolar substituents (e.g., methyl in H2L5/H2L6) .
  • Thermal Stability : Fluorine’s electronegativity and strong C-F bonds may enhance thermal stability, as seen in industrial fluorine grease formulations .

Spectroscopic Characterization

  • Thiourea derivatives show IR peaks at 3256–3134 cm⁻¹ (N-H stretching) and 1250–1200 cm⁻¹ (C=S) . The target compound’s IR spectrum would feature distinct C≡N (~2250 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.

Biological Activity

N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide is an emerging compound of interest in pharmacological research due to its potential biological activities, particularly its interactions with various enzymes and receptors. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a cyano group and a fluorophenyl moiety. This unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:

  • Enzymes : It has shown potential as an inhibitor of various kinases, particularly GSK-3β, which is implicated in several neurodegenerative diseases.
  • Receptors : The compound may modulate receptor activity, influencing cellular signaling pathways involved in inflammation and neuroprotection.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Inhibition of GSK-3β : This compound has demonstrated competitive inhibition against GSK-3β with an IC50 value in the low nanomolar range (8 nM), indicating strong potential for therapeutic applications in neurodegenerative conditions .
  • Anti-inflammatory Effects : In vitro studies have revealed that it suppresses the production of pro-inflammatory cytokines and nitric oxide in microglial cell lines, suggesting a role in mitigating neuroinflammation .
  • Neuroprotective Properties : The compound has shown efficacy in models of tau hyperphosphorylation, a hallmark of Alzheimer’s disease, highlighting its potential as a neuroprotective agent .

Table 1: Biological Activities of this compound

Activity TypeTarget Enzyme/ReceptorIC50 Value (nM)Effect Observed
GSK-3β InhibitionGSK-3β8Competitive inhibition
Anti-inflammatoryNO productionNot specifiedReduced cytokine release
NeuroprotectionTau hyperphosphorylationNot specifiedIncreased cell viability

Case Studies

  • GSK-3β Inhibition Study : A study evaluated the inhibitory effects of various carboxamide derivatives on GSK-3β. This compound was among the most potent inhibitors identified, demonstrating significant promise for further development as a therapeutic agent against Alzheimer's disease .
  • Inflammatory Response Modulation : In an experiment using BV-2 microglial cells, the compound significantly reduced the release of pro-inflammatory mediators following lipopolysaccharide stimulation. This suggests that it may play a crucial role in managing neuroinflammatory responses associated with neurodegenerative diseases .

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